

Cycloastragenol: A Technical Guide to its Chemical Structure and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloastragenol (CAG) is a naturally occurring triterpenoid saponin derived from the root of Astragalus membranaceus. It has garnered significant scientific interest for its potential as a telomerase activator, with implications for age-related diseases, immune function, and cellular longevity. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key signaling pathways modulated by **cycloastragenol**. Detailed experimental protocols for relevant assays are also presented to facilitate further research and development.

Chemical Structure and Identification

Cycloastragenol is a tetracyclic triterpenoid with a complex cycloartane skeleton. Its chemical identity is well-established and characterized by the following:

- IUPAC Name: (1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0¹,3.0³,8.0¹²,1⁶]octadecane-6,9,14-triol[1]
- Molecular Formula: C30H50O5[2][3][4]
- Molecular Weight: 490.72 g/mol [2][3][5][6]



• CAS Number: 78574-94-4[3][5]

• Synonyms: Astramembrangenin, Cyclogalegigenin[3][5][6]

Physicochemical Properties

The physicochemical properties of **cycloastragenol** are crucial for its formulation, delivery, and bioavailability. Key properties are summarized in the table below.

Property	Value	Source
Melting Point	241-248°C	[7]
Solubility		
Dimethyl sulfoxide (DMSO)	98 mg/mL (199.7 mM)	[6][7][8]
Ethanol	~10 mg/mL	[9]
Dimethylformamide (DMF)	~25 mg/mL	[9]
Aqueous Buffers	Sparingly soluble	[7][9]
Water	Poor	[10]
Appearance	White to off-white crystalline solid	[5]
XLogP3	4.4	[11]

Biological Activities and Signaling Pathways

Cycloastragenol exerts its biological effects through the modulation of several key signaling pathways. Its most prominent activity is the activation of telomerase, an enzyme responsible for maintaining telomere length.

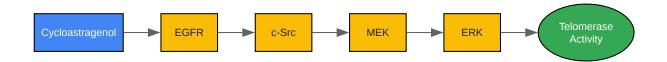
Telomerase Activation

Cycloastragenol is a potent activator of telomerase, the enzyme that adds telomeric repeat sequences to the ends of chromosomes, thereby counteracting telomere shortening that



occurs with each cell division.[5][12] This activity is believed to be central to its anti-aging effects.

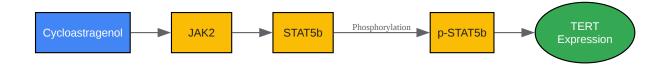
In vitro studies have demonstrated that **cycloastragenol** induces the phosphorylation of extracellular signal-regulated protein kinase (ERK) in a time- and dose-dependent manner.[5] [6] This activation is dependent on the upstream kinases c-Src and MEK.[5][6][12] The activation of the Src/MEK/ERK pathway is a key mechanism through which **cycloastragenol** upregulates telomerase activity.[2][5]



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Src/MEK/ERK Pathway Activation by Cycloastragenol

Cycloastragenol has also been shown to activate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.[3] It induces the expression of JAK2 and STAT5b and enhances the phosphorylation of STAT5b, which contributes to the upregulation of telomerase reverse transcriptase (TERT), the catalytic subunit of telomerase.[2]



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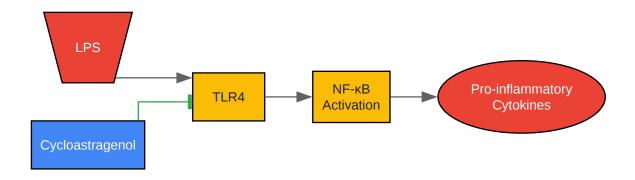
JAK/STAT Pathway in Telomerase Upregulation

Anti-Inflammatory Effects

Cycloastragenol exhibits anti-inflammatory properties by modulating key inflammatory signaling pathways.



Cycloastragenol has been shown to suppress the activation of the Toll-like receptor 4 (TLR4) signaling pathway.[13] It can inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway, a central regulator of inflammation.[1][13] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][13]



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Inhibition of TLR4/NF-kB Pathway by Cycloastragenol

Antioxidant Properties

Cycloastragenol possesses antioxidant effects by activating the Nrf2 signaling pathway.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.[14] **Cycloastragenol** has been identified as a novel Nrf2 activator.[14] It promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant response element (ARE)-driven genes and a reduction in oxidative stress-induced reactive oxygen species (ROS).[14]



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Nrf2-Mediated Antioxidant Response by Cycloastragenol

Quantitative Data



The biological activity of **cycloastragenol** has been quantified in various in vitro and in vivo studies.

Parameter	Value	Cell Line/Model	Source
Telomerase Activation (MEC)	0.01 μΜ	HEKneoP cells	[15]
Effective Concentration (ERK Phosphorylation)	10 nM	HEK293 cells	[5]
Effective Concentration (Wound Healing)	1 ng/mL	Human keratinocytes	[2]
Oral Bioavailability (rat)	~25.7% (at 10 mg/kg)	Rats	[6][8][16]
Tmax (oral, rat)	1.48 - 2.35 h (at 10-40 mg/kg)	Rats	[6][8]
t1/2 (oral, rat)	5.23 - 7.33 h (at 10-40 mg/kg)	Rats	[6][8]
Cytotoxicity (CCK-8 assay)	Significant at 50 and 100 μΜ	Nucleus pulposus cells	[17]

MEC: Minimum Effective Concentration to produce a 100% increase in telomerase activity over control.

Experimental Protocols In Vitro Telomerase Activity Assay (RQ-TRAP)

This protocol describes the Real-time Quantitative Telomeric Repeat Amplification Protocol (RQ-TRAP) for measuring telomerase activity.[18]

Workflow:





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RQ-TRAP Assay Workflow

Methodology:

- Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of cycloastragenol or vehicle control for the specified duration.
- Cell Lysis: Harvest cells and lyse them in CHAPS lysis buffer.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
- Telomerase Reaction:
 - Prepare a master mix containing TRAP reaction buffer, dNTPs, TS primer, ACX primer, and Taq polymerase.
 - Add a standardized amount of cell lysate to the master mix.
 - Perform the telomerase extension step at 25°C for 20 minutes.
- PCR Amplification and Detection:
 - Amplify the telomerase extension products using real-time PCR with SYBR Green for detection.
 - Use a standard two-step PCR cycling protocol (e.g., 95°C for 2 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
- Data Analysis:



- Generate a standard curve using a serial dilution of a known telomerase-positive cell lysate.
- Calculate the relative telomerase activity of the treated samples compared to the vehicle control, normalized to the protein concentration.

Quantitative Analysis by HPLC-MS

This protocol outlines a method for the quantification of **cycloastragenol** in biological matrices using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[19]

Methodology:

- Sample Preparation:
 - Plasma: Perform solid-phase extraction (SPE) to extract cycloastragenol from plasma samples.
 - Tissue Homogenates: Use liquid-liquid extraction or SPE for tissue samples.
- · Chromatographic Separation:
 - Column: C18 reversed-phase column (e.g., Zorbax SB-C18).[19]
 - Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for better ionization).
 - Flow Rate: Typically 0.2-0.5 mL/min.
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in positive ion mode.[19]
 - Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.
 - Monitored Ion: For SIM, monitor the [M+Na]+ adduct at m/z 513.3.[19]
- Quantification:



- Construct a calibration curve using standards of known cycloastragenol concentrations.
- Determine the concentration of cycloastragenol in the samples by interpolating their peak areas from the calibration curve.

Conclusion

Cycloastragenol is a promising natural compound with well-defined chemical and biological properties. Its ability to activate telomerase through multiple signaling pathways, coupled with its anti-inflammatory and antioxidant effects, makes it a compelling candidate for further investigation in the context of age-related diseases and other therapeutic areas. The experimental protocols provided in this guide offer a foundation for researchers to explore the multifaceted activities of this intriguing molecule. Further research is warranted to fully elucidate its mechanisms of action and to translate its therapeutic potential into clinical applications.

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